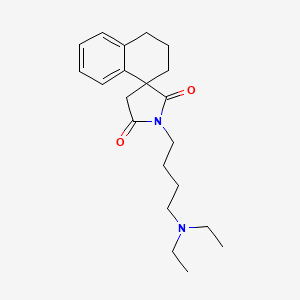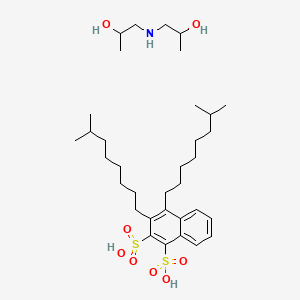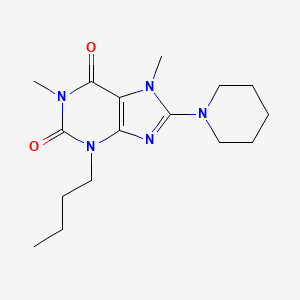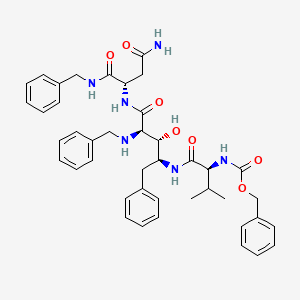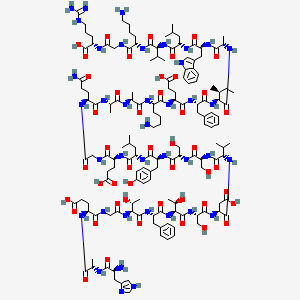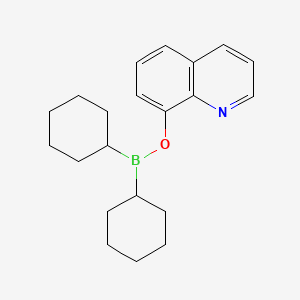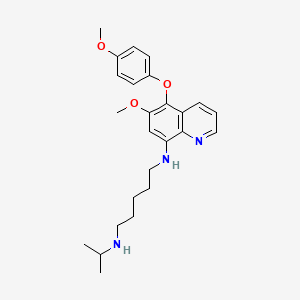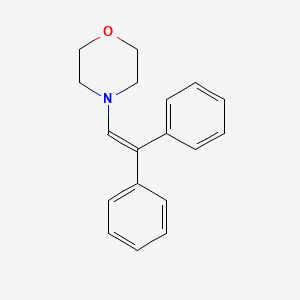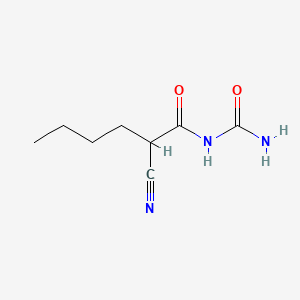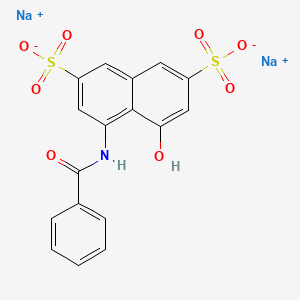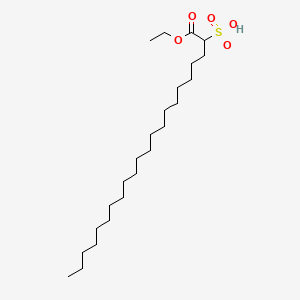
3,6-Dimethyl-1,2,4,5-tetrathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-1,2,4,5-tetrathiane is an organosulfur compound with the molecular formula C₄H₈S₄. It is a cyclic compound containing four sulfur atoms and two methyl groups attached to the carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-1,2,4,5-tetrathiane can be synthesized through the reaction of ethane-1,1-dithiol with oxygen. The reaction typically involves the oxidation of ethane-1,1-dithiol in the presence of oxygen, leading to the formation of the cyclic tetrathiane compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1,2,4,5-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to simpler sulfur compounds.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Substituting Agents: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler thiol compounds.
Scientific Research Applications
3,6-Dimethyl-1,2,4,5-tetrathiane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sulfur-containing cyclic compounds.
Biology: The compound’s unique structure makes it useful in studying sulfur metabolism and related biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of antimicrobial agents.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1,2,4,5-tetrathiane involves its interaction with molecular targets through its sulfur atoms. The compound can undergo redox reactions, influencing various biochemical pathways. Its ability to form stable cyclic structures with sulfur atoms makes it a unique compound in redox chemistry .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrathiane: A similar compound without the methyl groups.
1,2,3,4-Tetrathiane: Another sulfur-containing cyclic compound with a different arrangement of sulfur atoms.
Ethane-1,1-dithiol: A precursor to 3,6-Dimethyl-1,2,4,5-tetrathiane.
Uniqueness
This compound is unique due to the presence of methyl groups, which influence its chemical reactivity and stability. The methyl groups provide steric hindrance, affecting the compound’s interactions with other molecules and its overall chemical behavior .
Properties
CAS No. |
75100-47-9 |
|---|---|
Molecular Formula |
C4H8S4 |
Molecular Weight |
184.4 g/mol |
IUPAC Name |
3,6-dimethyl-1,2,4,5-tetrathiane |
InChI |
InChI=1S/C4H8S4/c1-3-5-7-4(2)8-6-3/h3-4H,1-2H3 |
InChI Key |
OLLSVBUNSGNIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1SSC(SS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


